REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=O)=[CH:4][CH:3]=1.[NH2:10][CH2:11][CH2:12][OH:13].C(N(CC)CC)C.S([O-])([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>CO>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][NH:10][CH2:11][CH2:12][OH:13])=[CH:4][CH:3]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=N1)C=O
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)CNCCO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |